3-Hydroxy-3',4',5,7-tetramethoxyflavone
Overview
Description
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER, also known as Retusin, is a naturally occurring flavonoid derivative. It is a tetramethoxyflavone, which means it has four methoxy groups attached to its flavonoid backbone. This compound is found in various plants and has been studied for its potential biological activities, including antiviral and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of Averionol are vascular smooth muscle cells and CNE cells . It interacts with these cells to induce vasorelaxation and inhibit cell proliferation .
Mode of Action
Averionol induces vasorelaxation in aortic rings pre-contracted with phenylephrine . This effect is significantly reduced in endothelium-denuded and potassium chloride-primed aortic rings . The vasorelaxant effect of Averionol involves NO/sGC/cGMP and prostacyclin pathways , calcium and potassium channels , and muscarinic and beta-adrenergic receptors . It also reduces Ca2+ release from the sarcoplasmic reticulum (via IP3R) and blocks calcium channels (VOCC) .
Biochemical Pathways
Averionol affects the NO/sGC/cGMP and prostacyclin pathways . It reduces Ca2+ release from the sarcoplasmic reticulum and blocks calcium channels . These actions lead to vasorelaxation .
Pharmacokinetics
Information on the ADME properties of Averionol is currently limited. It’s known that the compound has high inhibitory effects on the proliferation of cne cells .
Result of Action
Averionol has been shown to cause relaxation of aortic rings pre-contracted with phenylephrine . It also has high inhibitory effects on the proliferation of CNE cells and induces apoptosis of these cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, influencing various biochemical reactions .
Cellular Effects
Averionol has been reported to have high inhibitory effects on the proliferation of CNE cells . It induces apoptosis in these cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .
Molecular Mechanism
It’s suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Flavonoids are known to interact with various transporters or binding proteins .
Subcellular Localization
Flavonoids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER can be synthesized through the methylation of quercetin. The process involves reacting quercetin with methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of hydroxyl groups with methoxy groups, forming the tetramethyl ether derivative .
Industrial Production Methods
Industrial production of QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted flavonoids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, antiviral, and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, such as cancer and viral infections.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
Quercetin: The parent compound of QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER, known for its antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities but different structural features.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different chemical and biological properties
Uniqueness
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, quercetin. This structural modification also influences its interaction with molecular targets, leading to distinct biological activities .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAASNKNLMQBKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154319 | |
Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244-78-6 | |
Record name | Quercetin 5,7,3′,4′-tetramethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC102049 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVERIONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry techniques were employed to study 3-hydroxy-3',4',5,7-tetramethoxyflavone?
A1: The researchers utilized spectroscopic investigations, Hirshfeld surface analysis, and molecular docking studies to characterize this compound. [, ] Hirshfeld surface analysis can provide insights into intermolecular interactions, while molecular docking simulations help predict the binding affinities and interactions of the compound with potential drug targets.
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